3-(benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide
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Overview
Description
3-(Benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, a benzyloxy group, and a thiophen-3-ylmethyl-substituted pyrrolidine
Scientific Research Applications
Chemistry
In chemistry, 3-(benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a thiophen-3-ylmethyl halide under basic conditions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Benzamide Core: The final step involves the amidation reaction between the benzyloxy-substituted pyrrolidine and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific sites within biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide: Lacks the thiophen-3-ylmethyl group, which may affect its binding properties and biological activity.
N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide: Lacks the benzyloxy group, which may influence its solubility and reactivity.
3-(Benzyloxy)-N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)benzamide: The position of the thiophene ring substitution can significantly alter the compound’s properties.
Uniqueness
The unique combination of the benzyloxy group, thiophen-3-ylmethyl substitution, and the benzamide core in 3-(benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide provides it with distinct chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-phenylmethoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-23(24-21-9-11-25(15-21)14-19-10-12-28-17-19)20-7-4-8-22(13-20)27-16-18-5-2-1-3-6-18/h1-8,10,12-13,17,21H,9,11,14-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFCBDZJQKFLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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